CAY10514 CAY10514 CAY10514 is an aromatic analog of 8(S)-HETE. It acts as a dual agonist of PPARα and PPARγ with EC50 values of 0.173 and 0.642 µM, respectively.
Brand Name: Vulcanchem
CAS No.: 868526-38-9
VCID: VC0050766
InChI: InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3
SMILES: CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O
Molecular Formula: C21H30O3
Molecular Weight: 330.468

CAY10514

CAS No.: 868526-38-9

Cat. No.: VC0050766

Molecular Formula: C21H30O3

Molecular Weight: 330.468

* For research use only. Not for human or veterinary use.

CAY10514 - 868526-38-9

Specification

CAS No. 868526-38-9
Molecular Formula C21H30O3
Molecular Weight 330.468
IUPAC Name methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate
Standard InChI InChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3
Standard InChI Key FNBRCMZPPJUPTO-UHFFFAOYSA-N
SMILES CCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O

Introduction

CAY10514, registered under CAS number 868526-38-9, is an aromatic analog of 8(S)-hydroxyeicosatetraenoic acid [8(S)-HETE]. The compound is formally known by its IUPAC name methyl 8-(2-hexylphenyl)-8-hydroxyoct-5-ynoate, though it is also referenced in literature as Methyl-8-hydroxy-8-(2-pentyl-oxyphenyl)-oct-5-ynoate .

Molecular Composition and Structure

CAY10514 possesses the following chemical characteristics:

PropertyValue
Molecular FormulaC21H30O3
Molecular Weight330.468 g/mol
SMILES NotationCCCCCCC1=CC=CC=C1C(CC#CCCCC(=O)OC)O
Standard InChIInChI=1S/C21H30O3/c1-3-4-5-8-13-18-14-11-12-15-19(18)20(22)16-9-6-7-10-17-21(23)24-2/h11-12,14-15,20,22H,3-5,7-8,10,13,16-17H2,1-2H3
Standard InChIKeyFNBRCMZPPJUPTO-UHFFFAOYSA-N

The structure features a central phenyl ring with a hexyl side chain and a hydroxy group attached to a carbon that also connects to an alkyne-containing chain terminating in a methyl ester group. This chemical architecture provides CAY10514 with its distinctive biological activity profile.

Pharmacological Properties and Mechanism of Action

CAY10514 exhibits significant pharmacological activity primarily through its interaction with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating metabolism, inflammation, and cellular differentiation.

PPAR Agonist Activity

The compound functions as a dual agonist of PPARα and PPARγ, with differential potency for each receptor:

ReceptorEC50 ValueRelative Potency
PPARα0.173 μMHigher potency
PPARγ0.642 μMLower potency

Comparative Potency Among PPAR Ligands

Within the context of monoacylglycerol lipase (MGL) inhibition, CAY10514 ranks lower in potency compared to other PPAR ligands. The potency hierarchy has been established as follows:

Troglitazone > Ciglitazone > Rosiglitazone > 15-deoxy-Δ12,14-prostaglandin J2 ≈ CAY10415 > CAY10514

This positioning in the potency spectrum provides valuable context for researchers considering CAY10514 for specific applications in PPAR-related investigations.

Research Applications

CAY10514 is primarily utilized in laboratory research settings to investigate PPAR signaling pathways and related metabolic processes. Its specific application areas include:

PPAR Activation Studies

As a dual PPARα/γ agonist, CAY10514 serves as a valuable tool for examining the differential effects of activating these nuclear receptors. The compound enables researchers to study how varying degrees of PPARα and PPARγ activation influence metabolic regulation, inflammatory responses, and lipid homeostasis .

SolventSolubility
DMF30 mg/ml
DMSO30 mg/ml
Ethanol30 mg/ml
Ethanol:PBS (pH 7.2) (1:3)0.25 mg/mL

These solubility properties facilitate the preparation of stock solutions for experimental use .

Stock Solution Preparation

The following table provides guidance for preparing stock solutions of different concentrations:

Desired ConcentrationAmount of CAY10514
1 mg
1 mM3.0084 mL
5 mM0.6017 mL
10 mM0.3008 mL

These values represent the volume of solvent required to achieve the specified concentration .

Structural and Functional Relationship

CAY10514's dual PPAR agonist activity stems from its unique structural features, particularly its resemblance to 8(S)-HETE while incorporating key modifications.

Relationship to 8(S)-HETE

As an aromatic analog of 8(S)-HETE, CAY10514 maintains core structural elements that enable PPAR interaction while introducing aromatic components that alter its binding efficiency and selectivity. The compound was developed as part of systematic efforts to create PPAR activators based on eicosanoid structures, as referenced in research by Caijo et al. (2006).

Structure-Activity Considerations

The relatively modest potency of CAY10514 compared to established PPAR agonists like rosiglitazone suggests that structural differences significantly influence receptor interaction. These differences provide valuable insights for medicinal chemists developing novel PPAR-targeting compounds with optimized pharmacological profiles .

Research Limitations and Considerations

When working with CAY10514, researchers should consider several important caveats and limitations:

Experimental Variability

The potency of compounds like CAY10514 can vary depending on the specific assay systems employed. For instance, troglitazone, another PPAR agonist, has demonstrated assay-dependent potency variations in monoacylglycerol lipase inhibition studies . Similar considerations may apply when evaluating CAY10514's activities across different experimental protocols.

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